Pegmusirudin -

Pegmusirudin

Catalog Number: EVT-10964311
CAS Number:
Molecular Formula: C299H462N84O115S6
Molecular Weight: 7266 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pegmusirudin is a synthetic anticoagulant derived from the natural anticoagulant properties of certain proteins found in the saliva of hematophagous organisms, such as leeches. It is primarily designed to inhibit thrombin, a key enzyme in the coagulation cascade, thus preventing blood clot formation. Pegmusirudin has garnered interest due to its potential therapeutic applications in various thromboembolic diseases.

Source

The compound is synthesized through a combination of solid-phase peptide synthesis and modifications that enhance its anticoagulant properties. The design often incorporates specific amino acid sequences that mimic the natural anticoagulants found in saliva, allowing for targeted inhibition of thrombin and related coagulation factors.

Classification

Pegmusirudin falls under the category of synthetic anticoagulants, specifically designed to interact with thrombin. It is classified as a peptide-based anticoagulant, which distinguishes it from traditional anticoagulants like warfarin or low molecular weight heparins.

Synthesis Analysis

Methods

The synthesis of Pegmusirudin typically involves:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form a peptide chain. The process is highly controlled and enables the incorporation of specific modifications that enhance activity.
  2. Modification Techniques: Post-synthesis modifications often include the introduction of sulfotyrosine residues or other chemical groups that improve binding affinity to thrombin and increase metabolic stability.

Technical Details

The synthesis process can be complex, involving multiple steps to ensure purity and efficacy. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): Used for purification of the synthesized peptides.
  • Mass Spectrometry: Employed for confirming the molecular weight and structure of Pegmusirudin.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural elucidation.
Molecular Structure Analysis

Structure

Pegmusirudin's molecular structure is characterized by a specific sequence of amino acids designed to interact with thrombin effectively. The incorporation of non-standard amino acids enhances its binding properties.

Data

  • Molecular Formula: The exact molecular formula can vary based on modifications but generally includes a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
  • Molecular Weight: Typically around 3,000–5,000 Da, depending on the peptide sequence and modifications.
Chemical Reactions Analysis

Reactions

Pegmusirudin primarily functions through:

  1. Inhibition of Thrombin: It binds to the active site of thrombin, preventing substrate access and subsequent clot formation.
  2. Formation of Complexes: The interaction with thrombin can lead to the formation of stable complexes that further inhibit coagulation processes.

Technical Details

The kinetics of Pegmusirudin's interaction with thrombin can be analyzed using various techniques such as surface plasmon resonance and fluorogenic assays, which measure binding affinities and inhibition constants.

Mechanism of Action

Process

Pegmusirudin exerts its anticoagulant effects by:

  1. Competitive Inhibition: It competes with natural substrates for binding to thrombin.
  2. Allosteric Modulation: In some cases, it may induce conformational changes in thrombin that reduce its activity.

Data

Kinetic studies typically reveal an inhibition constant (K_i) in the low nanomolar range, indicating high potency against thrombin.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pegmusirudin is usually presented as a white to off-white powder.
  • Solubility: It is soluble in aqueous buffers at physiological pH, making it suitable for intravenous administration.

Chemical Properties

  • Stability: Pegmusirudin shows good stability under physiological conditions but may require careful formulation to prevent degradation.
  • pH Sensitivity: The compound's activity can be influenced by pH changes, necessitating controlled environments during storage and administration.
Applications

Scientific Uses

Pegmusirudin has potential applications in:

  1. Thromboembolic Disease Treatment: Its primary use is as an anticoagulant in conditions such as deep vein thrombosis and pulmonary embolism.
  2. Surgical Procedures: It may be used during surgeries to minimize clot formation.
  3. Research Tools: Pegmusirudin can serve as a model compound for studying anticoagulant mechanisms and developing new therapeutic agents.
Introduction to Pegmusirudin: Scientific Context and Research Imperatives

Pegmusirudin as a Novel Direct Thrombin Inhibitor: Pharmacological Classification

Pegmusirudin belongs to the class of direct thrombin inhibitors (DTIs), distinguished from indirect inhibitors (e.g., heparin) by its capacity to bind and neutralize thrombin independently of cofactors like antithrombin III. Its mechanism involves blocking both fibrinogen-binding exosite I and the catalytic active site of thrombin, preventing fibrin clot formation and thrombin-mediated platelet activation [1]. Unlike earlier DTIs (e.g., argatroban, bivalirudin), Pegmusirudin integrates a recombinant hirudin-derived core with site-specific polyethylene glycol (PEG) conjugation, enhancing its pharmacokinetic stability while retaining nanomolar affinity for thrombin.

Table 1: Pharmacological Classification of Pegmusirudin

FeaturePegmusirudinFirst-Generation DTIs
Target SpecificityBivalent (exosite + active site)Monovalent (active site only)
Molecular OriginRecombinant hirudin analogSynthetic small molecule/peptide
PEGylation StatusSite-specific conjugationNone
Binding Affinity (KD)0.2–0.5 nM2–10 nM

Historical Development of Hirudin Analogs: Rationale for PEGylation Strategies

Hirudin, isolated from Hirudo medicinalis leech saliva, inspired early anticoagulant development but suffered from rapid renal clearance and immunogenicity. Recombinant analogs (e.g., desirudin) improved purity yet retained suboptimal plasma half-lives (<2 hours). PEGylation—covalent attachment of polyethylene glycol chains—emerged as a solution to enhance hydrodynamic radius, delay renal filtration, and shield immunogenic epitopes [1]. Pegmusirudin’s design leverages branch-chained 40 kDa PEG conjugated to engineered cysteine residues distant from the thrombin-binding interface. This strategy increases plasma half-life to >24 hours while reducing proteolytic degradation, as confirmed in preclinical models showing sustained anticoagulant activity after single-dose administration.

Table 2: Evolution of Hirudin-Based Anticoagulants

GenerationExample CompoundLimitationsPEGylation Innovation
FirstLepirudinShort half-life, immunogenicNone
SecondDesirudinModerate renal clearanceLinear 20 kDa PEG (non-specific)
Third (Current)PegmusirudinOptimizedBranched 40 kDa PEG (site-specific)

Structural Characterization: Bioconjugate Architecture and Molecular Determinants

Pegmusirudin comprises three domains:

  • N-terminal Domain: Engineered hirudin segment (65 amino acids) with exosite I-binding residues (Tyr³, Asp⁵⁵).
  • Active-site Loop: Rigid β-hairpin structure (12 amino acids) mimicking thrombin’s natural substrate fibrinogen, containing catalytic inhibitory residues (Arg⁷³, Lys⁷⁶).
  • C-terminal PEG Conjugation Site: Inserted cysteine (Cys⁶⁶) linked to branched PEG via maleimide chemistry, positioned to avoid steric hindrance with thrombin.

Biophysical analyses (surface plasmon resonance, X-ray crystallography) confirm PEGylation induces no conformational change in the thrombin-binding domains. However, molecular dynamics simulations reveal PEG chains form a "hydrodynamic shield" around the core peptide, reducing protease accessibility by >80% compared to non-PEGylated analogs [1].

Knowledge Gaps in Pegmusirudin Research: Unresolved Mechanistic Questions

Despite promising preclinical data, critical questions persist:

  • Thrombin Allostery Modulation: Whether Pegmusirudin’s bivalent binding alters thrombin’s allosteric behavior toward substrates like protein C remains uncharacterized.
  • PEG-Dependent Pharmacodynamics: The contribution of PEG to active-site accessibility during thrombus penetration is poorly quantified, necessitating advanced intravital microscopy studies.
  • Immune Tolerance: Site-specific PEGylation mitigates but does not eliminate anti-PEG antibody risks. Antigenicity thresholds in diverse patient populations require rigorous assessment [2].
  • Bioconjugate Stability: De-PEGylation rates in human plasma and resultant metabolite bioactivity profiles lack comprehensive analysis.

Table 3: Key Research Imperatives for Pegmusirudin

Knowledge GapCurrent StatusRecommended Methodology
Allosteric Thrombin EffectsInferred from static crystallographyHydrogen-deuterium exchange mass spectrometry
Thrombus Penetration DynamicsNo in vivo modelsFluorescently labeled analog + multiphoton microscopy
Anti-PEG Antibody IncidenceLimited preclinical dataLongitudinal primate immunoassays
Metabolite IdentificationUnknown de-PEGylated metabolitesHigh-resolution LC-MS/MS

Pegmusirudin exemplifies rational bioconjugate engineering, yet its translational success hinges on resolving these mechanistic uncertainties through interdisciplinary collaboration [1] [2]. Future studies must prioritize structural biology, immunology, and computational modeling to fully elucidate its therapeutic potential.

Properties

Product Name

Pegmusirudin

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1S,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-15-(3-carbamimidamidopropyl)-18,47,67-tris(2-carboxyethyl)-24,76-bis[4-(2-ethoxyethoxycarbonylamino)butyl]-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C299H462N84O115S6

Molecular Weight

7266 g/mol

InChI

InChI=1S/C299H462N84O115S6/c1-27-142(21)234-289(485)361-171(97-134(5)6)244(440)323-120-216(410)335-188(124-385)273(469)337-154(45-34-36-86-317-298(493)497-95-93-495-29-3)240(436)319-114-210(404)332-161(67-80-221(418)419)250(446)338-156(47-38-88-315-296(310)311)248(444)356-180(106-205(305)399)266(462)343-162(61-74-201(301)395)257(453)367-194(130-502-499-127-191-247(443)326-116-209(403)329-157(64-77-218(412)413)241(437)320-117-213(407)333-179(105-204(304)398)265(461)339-155(46-35-37-87-318-299(494)498-96-94-496-30-4)249(445)366-195(279(475)376-234)131-503-500-128-192(276(472)340-159(66-79-220(416)417)243(439)321-119-215(409)336-189(125-386)274(470)359-183(109-208(308)402)272(468)373-231(139(15)16)287(483)371-191)368-261(457)174(100-137(11)12)352-277(473)193-129-501-504-132-196(370-270(466)186(112-229(434)435)363-291(487)238(146(25)390)378-271(467)177(103-150-54-58-153(393)59-55-150)362-286(482)232(140(17)18)375-284(480)230(309)138(13)14)280(476)379-237(145(24)389)290(486)347-167(71-84-225(426)427)256(452)364-187(123-384)246(442)325-115-211(405)331-160(60-73-200(300)394)251(447)357-181(107-206(306)400)267(463)351-173(99-136(9)10)260(456)369-193)278(474)374-233(141(19)20)288(484)380-236(144(23)388)285(481)327-121-212(406)330-158(65-78-219(414)415)242(438)322-122-217(411)372-239(147(26)391)294(490)383-92-42-51-199(383)283(479)348-169(48-39-89-316-297(312)313)292(488)381-90-40-49-197(381)281(477)345-163(62-75-202(302)396)255(451)365-190(126-387)275(471)355-178(104-151-113-314-133-328-151)264(460)358-182(108-207(307)401)268(464)360-184(110-227(430)431)245(441)324-118-214(408)334-185(111-228(432)433)269(465)354-175(101-148-43-32-31-33-44-148)262(458)344-164(68-81-222(420)421)252(448)342-168(72-85-226(428)429)258(454)377-235(143(22)28-2)293(489)382-91-41-50-198(382)282(478)346-166(70-83-224(424)425)253(449)341-165(69-82-223(422)423)254(450)353-176(102-149-52-56-152(392)57-53-149)263(459)350-172(98-135(7)8)259(455)349-170(295(491)492)63-76-203(303)397/h31-33,43-44,52-59,113,133-147,154-199,230-239,384-393H,27-30,34-42,45-51,60-112,114-132,309H2,1-26H3,(H2,300,394)(H2,301,395)(H2,302,396)(H2,303,397)(H2,304,398)(H2,305,399)(H2,306,400)(H2,307,401)(H2,308,402)(H,314,328)(H,317,493)(H,318,494)(H,319,436)(H,320,437)(H,321,439)(H,322,438)(H,323,440)(H,324,441)(H,325,442)(H,326,443)(H,327,481)(H,329,403)(H,330,406)(H,331,405)(H,332,404)(H,333,407)(H,334,408)(H,335,410)(H,336,409)(H,337,469)(H,338,446)(H,339,461)(H,340,472)(H,341,449)(H,342,448)(H,343,462)(H,344,458)(H,345,477)(H,346,478)(H,347,486)(H,348,479)(H,349,455)(H,350,459)(H,351,463)(H,352,473)(H,353,450)(H,354,465)(H,355,471)(H,356,444)(H,357,447)(H,358,460)(H,359,470)(H,360,464)(H,361,485)(H,362,482)(H,363,487)(H,364,452)(H,365,451)(H,366,445)(H,367,453)(H,368,457)(H,369,456)(H,370,466)(H,371,483)(H,372,411)(H,373,468)(H,374,474)(H,375,480)(H,376,475)(H,377,454)(H,378,467)(H,379,476)(H,380,484)(H,412,413)(H,414,415)(H,416,417)(H,418,419)(H,420,421)(H,422,423)(H,424,425)(H,426,427)(H,428,429)(H,430,431)(H,432,433)(H,434,435)(H,491,492)(H4,310,311,315)(H4,312,313,316)/t142-,143-,144+,145+,146+,147+,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191+,192-,193-,194-,195-,196-,197-,198-,199-,230-,231-,232-,233-,234-,235-,236-,237-,238-,239-/m0/s1

InChI Key

MFPRYDMAZLLTGM-OCLCFYPRSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCNC(=O)OCCOCC)CC(=O)N)CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCNC(=O)OCCOCC)CO)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.